3-hydroxy-4-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(4-METHOXYPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHOXYPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various substituents. Common synthetic routes may involve the use of starting materials such as substituted benzaldehydes, pyridine derivatives, and isopropyl-substituted phenyl compounds. Reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(4-METHOXYPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-HYDROXY-4-(4-METHOXYPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(4-METHOXYPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-AMINO-3-(3-HYDROXY-4-METHOXYPHENYL)PROPANOATE: Shares similar functional groups and aromatic rings but differs in its overall structure and properties.
3-(3-HYDROXY-4-METHOXYPHENYL)PROPANOIC ACID: Another compound with similar functional groups but a different core structure.
Uniqueness
3-HYDROXY-4-(4-METHOXYPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of multiple aromatic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-hydroxy-3-(4-methoxyphenyl)-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H26N2O3/c1-17(2)19-6-8-21(9-7-19)24-23(20-10-12-22(31-3)13-11-20)25(29)26(30)28(24)16-18-5-4-14-27-15-18/h4-15,17,24,29H,16H2,1-3H3 |
InChI Key |
XZBONDBRFFZKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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